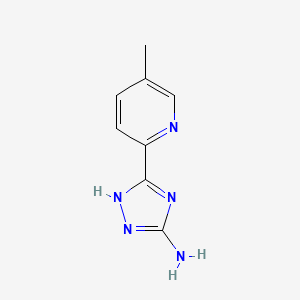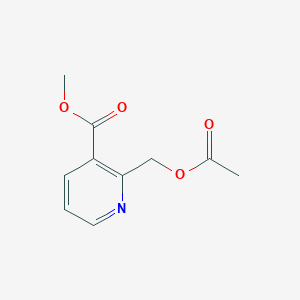
Methyl 2-(acetoxymethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(acetoxymethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid (niacin) and is characterized by the presence of an acetoxymethyl group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(acetoxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted nicotinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(acetoxymethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a vasodilator and its effects on cellular metabolism.
Industry: The compound is used in the formulation of topical creams and sprays for pain relief.
Mecanismo De Acción
The mechanism of action of Methyl 2-(acetoxymethyl)nicotinate involves its ability to act as a peripheral vasodilator. Upon topical application, it induces vasodilation of peripheral blood capillaries, enhancing local blood flow at the site of application . This effect is thought to be mediated by the release of prostaglandin D2, which acts locally due to its short half-life .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations.
2-methylheptyl nicotinate: Known for its antifungal and antibacterial properties.
2-methylpentyl nicotinate: Exhibits significant activity against phytopathogenic fungi.
Uniqueness
Methyl 2-(acetoxymethyl)nicotinate is unique due to its specific acetoxymethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
methyl 2-(acetyloxymethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-9-8(10(13)14-2)4-3-5-11-9/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMUJGTKVSJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
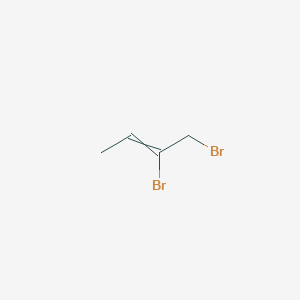
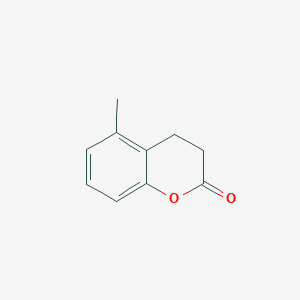
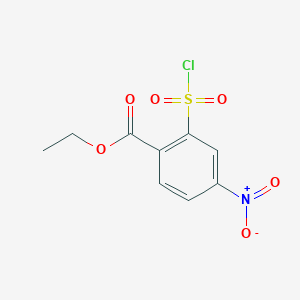
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)

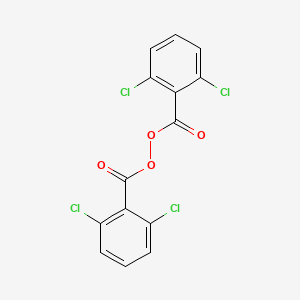
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
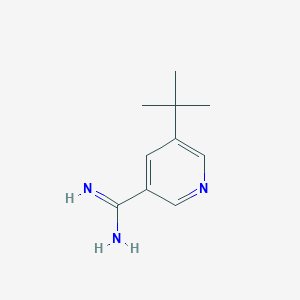

![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
